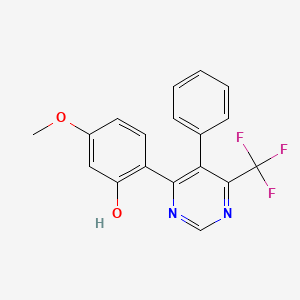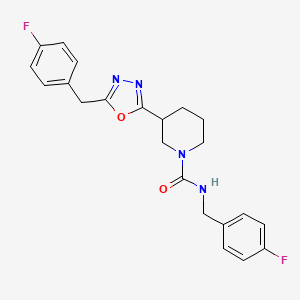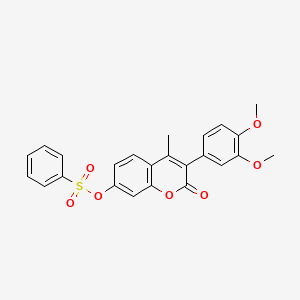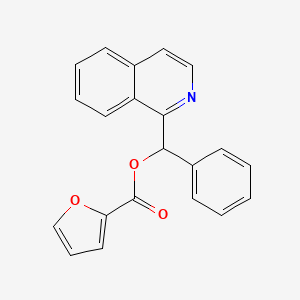
5-Methoxy-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-Methoxy-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol” is a complex organic molecule that contains several functional groups, including a methoxy group, a phenyl group, a pyrimidinyl group, and a trifluoromethyl group . These groups are common in many pharmaceutical and agrochemical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Spin Interaction and Complex Formation
Research on Schiff and Mannich bases, related to the synthesis of zinc complexes, has explored their spin interaction and complex formation. The study demonstrates the preparation of complexes and their characterization, including insights into their electrochemical properties and magnetic coupling behaviors. These findings contribute to a deeper understanding of the coordination chemistry and potential applications in materials science and catalysis (Orio et al., 2010).
Antifungal and Antioxidant Activities
Compounds structurally similar to the subject chemical have been synthesized and evaluated for their antifungal and antioxidant properties. These studies provide valuable insights into the potential of these compounds as therapeutic agents or additives in food and pharmaceutical industries, highlighting their biological relevance and potential for development into useful agents (Jafar et al., 2017).
Herbicidal Activity
The synthesis and herbicidal activity of pyrimidine derivatives, including dimethoxyphenoxyphenoxypyrimidines and their analogues, have been explored. These studies shed light on the structure-activity relationships and the potential of these compounds as herbicides, offering a path towards the development of new agrochemicals (Nezu et al., 1996).
Molecular Docking and Quantum Chemical Calculations
Investigations into the molecular structure, docking, and quantum chemical calculations of certain phenol compounds reveal their potential interactions with biological targets. These studies are crucial for drug design and discovery, providing a computational perspective on how these compounds might interact with enzymes or receptors, thereby influencing their pharmacological properties (Viji et al., 2020).
Anticancer Activity
Research into the anticancer activity of compounds like 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol against breast cancer cells (T47D) offers promising insights into their therapeutic potential. This work contributes to the ongoing search for novel anticancer agents and underscores the importance of chemical synthesis in medicinal chemistry (Sukria et al., 2020).
properties
IUPAC Name |
5-methoxy-2-[5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-25-12-7-8-13(14(24)9-12)16-15(11-5-3-2-4-6-11)17(18(19,20)21)23-10-22-16/h2-10,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGPXFKFNFQCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=NC=N2)C(F)(F)F)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid dihydrochloride](/img/structure/B2689056.png)
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2689057.png)
![ethyl 4-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2689061.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2689062.png)
![N'-(oxolan-2-ylmethyl)[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2689063.png)
![2-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2689065.png)
![2-(4-chlorophenoxy)-N-[3-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2689066.png)

![4-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2689070.png)
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2689071.png)
